molecular formula C14H10N2O2 B15210496 2-(Benzo[d]oxazol-2-yl)-1-(pyridin-2-yl)ethanone CAS No. 62693-28-1

2-(Benzo[d]oxazol-2-yl)-1-(pyridin-2-yl)ethanone

Cat. No.: B15210496
CAS No.: 62693-28-1
M. Wt: 238.24 g/mol
InChI Key: JBLPEZLLVNVRPZ-UHFFFAOYSA-N
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Description

2-(Benzo[d]oxazol-2-yl)-1-(pyridin-2-yl)ethanone is an organic compound that features a benzoxazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzo[d]oxazol-2-yl)-1-(pyridin-2-yl)ethanone typically involves the condensation of 2-aminophenol with anthranilic acid in the presence of polyphosphoric acid to form 2-aminophenyl benzoxazole. This intermediate is then reacted with 2-bromopyridine under basic conditions to yield the final product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzoxazole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted benzoxazole or pyridine derivatives.

Mechanism of Action

The mechanism of action of 2-(Benzo[d]oxazol-2-yl)-1-(pyridin-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole and pyridine rings can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, which can modulate the activity of the target molecules .

Comparison with Similar Compounds

Comparison: 2-(Benzo[d]oxazol-2-yl)-1-(pyridin-2-yl)ethanone is unique due to the presence of both benzoxazole and pyridine rings, which confer distinct electronic and steric properties.

Properties

CAS No.

62693-28-1

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-yl)-1-pyridin-2-ylethanone

InChI

InChI=1S/C14H10N2O2/c17-12(10-5-3-4-8-15-10)9-14-16-11-6-1-2-7-13(11)18-14/h1-8H,9H2

InChI Key

JBLPEZLLVNVRPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)CC(=O)C3=CC=CC=N3

Origin of Product

United States

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